molecular formula C18H21N3O3S B2586655 N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 1448047-12-8

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B2586655
CAS No.: 1448047-12-8
M. Wt: 359.44
InChI Key: PIOFLVDJZIWYNY-UHFFFAOYSA-N
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Description

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to its specific chemical structure and biological activities. Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share a similar core structure but differ in their functional groups and specific biological activities.

Properties

IUPAC Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-4-20(13-15-12-19-18-7-5-6-10-21(15)18)25(22,23)16-8-9-17(24-3)14(2)11-16/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOFLVDJZIWYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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